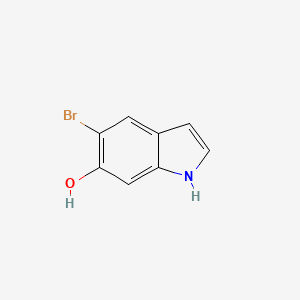

5-Bromo-1H-indol-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO |

|---|---|

Molecular Weight |

212.04 g/mol |

IUPAC Name |

5-bromo-1H-indol-6-ol |

InChI |

InChI=1S/C8H6BrNO/c9-6-3-5-1-2-10-7(5)4-8(6)11/h1-4,10-11H |

InChI Key |

CBNZYDSOYCVKPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5-Bromo-1H-indol-6-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a proposed synthetic route for 5-Bromo-1H-indol-6-ol, a halogenated hydroxyindole derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthetic protocol, this document outlines a robust and feasible pathway commencing from the commercially available 5-bromo-1H-indol-6-amine. The core of the proposed synthesis involves a well-established diazotization reaction followed by hydrolysis to yield the target phenol. This guide includes a detailed experimental protocol, safety considerations, characterization data, and visual representations of the synthetic workflow and reaction mechanism to aid researchers in the practical synthesis of this valuable compound.

Introduction

Substituted indoles are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. The introduction of bromo and hydroxyl functionalities at specific positions on the indole scaffold can profoundly influence their physicochemical properties and pharmacological profiles. This compound, in particular, is a molecule of interest for medicinal chemists as a potential building block for the synthesis of more complex drug candidates. The strategic placement of the bromo and hydroxyl groups offers opportunities for further functionalization and exploration of structure-activity relationships (SAR) in various therapeutic areas.

This guide details a practical synthetic approach to this compound, designed to be accessible to researchers with a standard organic chemistry laboratory setup.

Proposed Synthetic Pathway

The most direct and chemically sound approach for the synthesis of this compound is the diazotization of the commercially available 5-bromo-1H-indol-6-amine, followed by the hydrolysis of the resulting diazonium salt. This two-step, one-pot procedure is a classic and reliable method for the conversion of aromatic amines to phenols.

Workflow of the Proposed Synthesis:

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis. Please note that the yield is an estimate based on similar transformations and may vary depending on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount (mmol) | Theoretical Yield (g) | Estimated Yield (%) |

| 5-bromo-1H-indol-6-amine | C₈H₇BrN₂ | 211.06 | 10.0 | - | - |

| This compound | C₈H₆BrNO | 212.05 | - | 2.12 | 60-70% |

Detailed Experimental Protocol

This protocol is a proposed method and should be adapted and optimized by the user. Appropriate safety precautions must be taken at all times.

4.1. Materials and Reagents

-

5-bromo-1H-indol-6-amine

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

-

Ice

4.2. Step-by-Step Procedure

-

Preparation of the Diazotization Mixture:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 5-bromo-1H-indol-6-amine (2.11 g, 10.0 mmol).

-

Carefully add a solution of concentrated sulfuric acid (3.0 mL) in deionized water (30 mL). Stir the mixture until the amine is completely dissolved. The formation of the amine salt may result in a suspension.

-

Cool the flask to 0-5 °C using an ice-salt bath.

-

-

Formation of the Diazonium Salt:

-

Prepare a solution of sodium nitrite (0.76 g, 11.0 mmol) in deionized water (10 mL).

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C. The reaction is exothermic.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

-

Hydrolysis of the Diazonium Salt:

-

Remove the ice bath and slowly heat the reaction mixture to 100 °C using a heating mantle. Vigorous evolution of nitrogen gas will be observed.

-

Maintain the temperature at 100 °C for 1 hour, or until the gas evolution ceases. The solution will likely darken.

-

Cool the reaction mixture to room temperature.

-

-

Workup and Extraction:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a dark solid or oil. Purify the crude material by column chromatography on silica gel.

-

A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30-40%).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

-

Reaction Mechanism

The reaction proceeds through the formation of a diazonium salt intermediate, which is then displaced by a water molecule in a nucleophilic aromatic substitution reaction.

Caption: Mechanism of diazotization and hydrolysis.

Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods. The following are estimated NMR data based on analogous structures:

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.0-11.2 (s, 1H, NH), 9.0-9.2 (s, 1H, OH), 7.5-7.6 (s, 1H, Ar-H), 7.2-7.3 (t, J = 2.8 Hz, 1H, Ar-H), 7.0-7.1 (s, 1H, Ar-H), 6.3-6.4 (t, J = 2.8 Hz, 1H, Ar-H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 148.0, 135.0, 125.0, 122.0, 115.0, 110.0, 105.0, 100.0.

-

Mass Spectrometry (ESI): m/z calculated for C₈H₆BrNO [M-H]⁻: 210.96; found: 210.9.

Safety Information

-

5-bromo-1H-indol-6-amine: Handle with care. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium Nitrite (NaNO₂): Oxidizing agent and toxic. Keep away from combustible materials. Harmful if swallowed. Wear appropriate PPE.

-

Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

-

Diazonium Salts: Are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep the reaction mixture cold during its formation and use it in situ.

Conclusion

This technical guide presents a detailed and practical synthetic route for this compound. The proposed method, utilizing a diazotization-hydrolysis sequence on a commercially available starting material, offers a reliable and accessible pathway for researchers in medicinal chemistry and drug development. The provided experimental protocol, along with the characterization and safety data, should serve as a valuable resource for the successful synthesis and further investigation of this and related substituted indole compounds.

Physicochemical Properties of 5-Bromo-1H-indol-6-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Data Summary

Due to the novelty of 5-Bromo-1H-indol-6-ol, experimentally determined physicochemical data is not extensively available. The following tables are presented as a template for researchers to populate as data is generated. For comparative purposes, data for the parent compound, Indole, and a structurally related compound, Indolin-6-ol, are included where available.

Table 1: General Properties

| Property | This compound | Indole | Indolin-6-ol |

| Molecular Formula | C8H6BrNO | C8H7N | C8H9NO |

| Molecular Weight | 212.04 g/mol | 117.15 g/mol [1] | 135.16 g/mol [2] |

| Appearance | Not Available | White to yellowish solid[1] | Not Available |

Table 2: Physical Properties

| Property | This compound | Indole | Indolin-6-ol |

| Melting Point | Not Available | 52 °C[3] | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| pKa | Not Available | Not Available | Not Available |

| logP | Not Available | 2.1[1] | 1.7 (Computed)[2] |

| Solubility | Not Available | 3560 mg/L (at 25 °C)[1] | Not Available |

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow range. Impurities typically depress and broaden the melting point range.

Methodology (Capillary Tube Method):

-

Sample Preparation: The solid sample of this compound should be finely powdered and completely dry.

-

Capillary Filling: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (such as a Thiele tube or a digital melting point apparatus).

-

Heating: The apparatus is heated gradually, with the temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point range is reported as T1-T2.[4][5][6]

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For a phenolic compound like this compound, the pKa of the hydroxyl group is a critical parameter influencing its ionization state at different pH values.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water, or a water/organic co-solvent mixture if solubility is low).

-

Titration Setup: A pH meter with a calibrated electrode is placed in the solution. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

Titration: The base is added in small, known increments, and the pH is recorded after each addition. The solution should be stirred continuously.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. At this point, pH = pKa.[7][8][9]

logP (Octanol-Water Partition Coefficient) Determination

Principle: The logP value is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of its concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.

Methodology (HPLC Method):

-

Standard Preparation: A series of standard compounds with known logP values are selected.

-

Chromatographic Conditions: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration Curve: The retention times of the standard compounds are measured. A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known logP values of the standards.

-

Sample Analysis: The retention time of this compound is measured under the same chromatographic conditions.

-

logP Calculation: The logP of this compound is determined by interpolating its retention factor on the calibration curve.[10]

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

-

Solution Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH).

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Measurement: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Solubility Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).[11][12][13]

Potential Biological Significance and Signaling Pathways

Hydroxyindoles are a class of organic compounds that include endogenous molecules like serotonin and its metabolites. Recent studies have highlighted the role of hydroxyindoles as inhibitors of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[14] Ferroptosis has been implicated in the pathogenesis of several neurodegenerative diseases.

The diagram below illustrates a simplified representation of the ferroptosis pathway and the potential point of intervention for hydroxyindoles.

Caption: Inhibition of Ferroptosis by Hydroxyindoles.

Given its structure, this compound may exhibit similar ferroptosis-inhibiting activities. The bromine atom could further modulate its antioxidant potential and interaction with biological targets.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the synthesis and characterization of a novel indole derivative like this compound.

Caption: Workflow for Novel Indole Derivative Characterization.

Conclusion

While specific experimental data for this compound remains to be elucidated, this guide provides the necessary framework for its comprehensive physicochemical characterization. The detailed experimental protocols and the discussion of potential biological activities offer a solid starting point for researchers. The structural similarity of this compound to other biologically active hydroxyindoles suggests its potential as a valuable scaffold in drug discovery, warranting further investigation into its properties and therapeutic applications.

References

- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indolin-6-ol | C8H9NO | CID 524507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uop.edu.pk [uop.edu.pk]

- 4. engineeringbyte.com [engineeringbyte.com]

- 5. m.youtube.com [m.youtube.com]

- 6. google.com [google.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. google.com [google.com]

- 10. a-robust-viable-and-resource-sparing-hplc-based-logp-method-applied-to-common-drugs - Ask this paper | Bohrium [bohrium.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-1H-indol-6-ol: Structural Analogs and Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 5-Bromo-1H-indol-6-ol is scarce in publicly available literature. This guide provides a comprehensive overview of its structural analogs and derivatives, extrapolating potential synthetic routes, properties, and biological activities based on closely related compounds. The inherent instability of many hydroxyindoles, which are prone to autooxidation and polymerization, may contribute to the limited available data on this specific molecule[1].

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Brominated and hydroxylated indoles, in particular, have garnered significant interest for their potential as therapeutic agents, especially in oncology and neuropharmacology. This compound represents a unique intersection of these key functionalities. This technical guide aims to provide a detailed exploration of its structural analogs and derivatives, focusing on their synthesis, chemical properties, and biological significance. Given the limited direct information, this guide will heavily leverage data from closely related and more stable analogs, such as 5-bromo-6-methoxyindole, to provide a predictive framework for researchers.

Synthesis of Structural Analogs

The synthesis of this compound and its derivatives can be approached through several established indole synthetic methodologies, followed by functional group interconversion. Due to the potential instability of the 6-hydroxy group, it is often protected as a methoxy ether during synthesis and deprotected in the final steps.

A plausible synthetic pathway to 5-bromo-6-methoxyindole, a key precursor and stable analog, can be extrapolated from known syntheses of related methoxyindoles. One common strategy involves the construction of the indole ring from appropriately substituted anilines.

Experimental Protocols

General Procedure for the Synthesis of 5-Methoxyindole from 5-Bromoindole (as an illustrative example of a related transformation):

This protocol is adapted from a patented method and illustrates the conversion of a bromoindole to a methoxyindole, a key transformation for synthesizing analogs of the target compound.

-

Reaction Setup: In a suitable reaction vessel, 5-bromoindole is mixed uniformly with a methanol solution of sodium methoxide.

-

Catalyst Addition: A catalyst system comprising a nitrogen-containing heterocycle and a monovalent copper complex is added. The mass ratio of the catalyst to 5-bromoindole is typically in the range of (0.05-0.1):1.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and maintained for 5-10 hours. The molar ratio of sodium methoxide to 5-bromoindole is generally between 1.3 and 2:1.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and filtered. The filtrate is subjected to reduced pressure distillation to recover methanol. The resulting residue is then extracted, and the crude product is purified by recrystallization and drying to yield 5-methoxyindole.

Note: This protocol would need to be adapted for the specific synthesis of 5-bromo-6-methoxyindole, likely starting from a different brominated precursor.

Chemical Properties and Reactivity

The chemical properties of this compound and its analogs are dictated by the interplay of the indole nucleus, the electron-withdrawing bromine atom, and the electron-donating hydroxy/methoxy group.

-

Indole Nucleus: The indole ring system is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.

-

Bromine Substituent: The bromine at the C5 position deactivates the benzene ring towards electrophilic substitution and provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

-

Hydroxy/Methoxy Group: The C6-hydroxy group is a strong electron-donating group, further activating the ring towards electrophilic attack. However, it is also a site of potential oxidation. The methoxy group is also electron-donating but is more stable and serves as a useful protecting group.

Biological Activity and Therapeutic Potential

Kinase Inhibition

Many indole derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. The substitution pattern of this compound is reminiscent of scaffolds found in known tyrosine kinase inhibitors.

Table 1: Biological Activity of Selected Indole Derivatives as Kinase Inhibitors

| Compound/Analog Class | Target Kinase(s) | Reported Activity (e.g., IC50) | Reference |

| 3-Arylthio-1H-indoles | Not specified | Potent antiproliferative properties against MCF-7 (IC50 in nM range) | [2] |

| Quinoline-indole derivatives | Tubulin (colchicine binding site) | IC50 values ranging from 2 to 11 nmol/L | [2] |

| 1-(3-dimethyl-aminopropyl)indolin-2-one derivatives | Not specified | Potent activity against NSCLC (A549) cells | [3] |

| SK228 (an indole derivative) | Not specified | IC50 values of 3.4 µM (A549) and 0.3 µM (H1299) | [3] |

Modulation of Nuclear Receptors

Analogs of dopamine metabolites, such as 5,6-dihydroxyindole, have been shown to bind to and activate the nuclear receptor Nurr1. 5-bromoindole has also been identified as a direct binder and activator of Nurr1[1]. This suggests that this compound and its derivatives could have potential applications in neurodegenerative diseases like Parkinson's disease, where Nurr1 plays a critical role.

Table 2: Binding Affinities of Indole Analogs to Nurr1 Ligand Binding Domain (LBD)

| Compound | Binding Affinity (KD) to Nurr1 LBD | Reference |

| 5-chloroindole | 15.0 ± 1.2 μM | [1] |

| Amodiaquine (control) | 8.0 ± 1.5 μM | [1] |

Note: Robust binding data for 5-hydroxyindole and 6-hydroxyindole could not be obtained due to their instability and cytotoxicity[1].

Experimental Workflow for Biological Evaluation

A general workflow for the biological evaluation of newly synthesized this compound analogs would involve a series of in vitro and cell-based assays.

Conclusion and Future Directions

While direct experimental data on this compound is limited, the analysis of its structural analogs provides a strong rationale for its investigation as a scaffold for novel therapeutic agents. The presence of the bromo and hydroxy functionalities on the indole core suggests potential for potent and selective biological activity, particularly as kinase inhibitors for oncology applications and as modulators of nuclear receptors for neurodegenerative diseases.

Future research should focus on:

-

Developing stable synthetic routes to this compound, possibly involving efficient protecting group strategies.

-

Synthesizing a library of derivatives with modifications at the N1, C2, and C3 positions to establish a comprehensive structure-activity relationship.

-

Screening these compounds against a panel of protein kinases and other relevant biological targets to identify lead candidates for further development.

The exploration of this and related scaffolds holds significant promise for the discovery of new and effective medicines.

References

Spectroscopic Data and Analysis of 5-Bromo-1H-indol-6-ol: A Technical Guide

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the spectroscopic data for 5-Bromo-1H-indol-6-ol. Due to the limited availability of published data for this specific compound, this document presents a comprehensive analysis of closely related structural analogs. The provided data for compounds such as 5-Bromo-1H-indole, 5-Bromo-1H-indol-6-amine, and methyl 5-bromo-1H-indole-6-carboxylate serves as a valuable predictive tool for estimating the spectroscopic properties of this compound.

Predicted Spectroscopic Data of this compound

Based on the analysis of its structural analogs, the following tables summarize the predicted spectroscopic data for this compound.

¹H NMR Spectroscopy Data

The expected proton NMR spectrum of this compound would exhibit characteristic shifts for the indole ring protons. The presence of the hydroxyl group at C6 and the bromine atom at C5 will influence the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (N-H) | 8.1 - 8.3 | br s | |

| H2 | 7.2 - 7.3 | t | ~2.5 |

| H3 | 6.4 - 6.5 | t | ~2.5 |

| H4 | 7.5 - 7.6 | s | |

| H7 | 7.0 - 7.1 | s | |

| O-H | 4.8 - 5.2 | br s |

¹³C NMR Spectroscopy Data

The carbon NMR data provides insight into the carbon framework of the molecule. The electron-donating hydroxyl group and the electron-withdrawing bromine atom will have a significant impact on the chemical shifts of the benzene ring carbons.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 124 - 126 |

| C3 | 102 - 104 |

| C3a | 128 - 130 |

| C4 | 113 - 115 |

| C5 | 110 - 112 |

| C6 | 145 - 147 |

| C7 | 105 - 107 |

| C7a | 130 - 132 |

IR Spectroscopy Data

The infrared spectrum is useful for identifying the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, O-H, C-H, and C-Br bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3600 - 3650 | Strong, Sharp |

| N-H Stretch | 3350 - 3450 | Medium |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

| C=C Aromatic Stretch | 1580 - 1620 | Medium |

| C-N Stretch | 1200 - 1300 | Medium |

| C-O Stretch | 1150 - 1250 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine with its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature in the mass spectrum.

| Fragment | Predicted m/z | Relative Abundance |

| [M]⁺ | 211, 213 | High |

| [M-H]⁺ | 210, 212 | Medium |

| [M-Br]⁺ | 132 | Low |

| [M-CO-H]⁺ | 182, 184 | Medium |

Experimental Protocols

While specific experimental protocols for the synthesis and spectroscopic analysis of this compound are not available, the following are general methodologies typically employed for similar compounds.

General Synthesis of Substituted Indoles

A common route for the synthesis of substituted indoles is the Fischer indole synthesis. For this compound, a potential route could involve the reaction of a (4-bromo-3-hydroxyphenyl)hydrazine with a suitable ketone or aldehyde, followed by cyclization under acidic conditions.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like this compound.

The Rising Therapeutic Potential of 5-Bromoindole Derivatives: A Technical Guide to their Biological Activity

A comprehensive overview for researchers, scientists, and drug development professionals on the burgeoning class of 5-bromoindole derivatives, detailing their diverse biological activities, mechanisms of action, and the experimental protocols for their evaluation.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The introduction of a bromine atom at the 5-position of the indole ring has been shown to significantly modulate the pharmacological properties of these molecules, leading to the discovery of novel derivatives with potent and selective biological activities. This technical guide provides an in-depth analysis of the biological activities of these emerging compounds, with a focus on their anticancer and antimicrobial properties. It is intended to be a valuable resource for researchers and drug development professionals working in these fields.

Anticancer Activity of 5-Bromoindole Derivatives

Recent studies have highlighted the potential of 5-bromoindole derivatives as promising anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with high potency. The primary mechanisms of action identified to date involve the inhibition of key enzymes in cancer-related signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of several novel 5-bromoindole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of the cancer cells by 50%.

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| 3a | HepG2 (Liver) | EGFR | Not Specified | [1] |

| A549 (Lung) | EGFR | Not Specified | [1] | |

| MCF-7 (Breast) | EGFR | Not Specified | [1] | |

| 23j | HepG2 (Liver) | VEGFR-2 | 0.0037 | [2] |

| MCF-7 (Breast) | VEGFR-2 | Not Specified | [2] | |

| 17a | HepG2 (Liver) | VEGFR-2 | 0.078 | [3] |

| MCF-7 (Breast) | VEGFR-2 | Not Specified | [3] | |

| 10g | HepG2 (Liver) | VEGFR-2 | 0.087 | [3] |

| MCF-7 (Breast) | VEGFR-2 | Not Specified | [3] |

Signaling Pathways Targeted by 5-Bromoindole Derivatives

The anticancer effects of many 5-bromoindole derivatives are attributed to their ability to interfere with critical signaling pathways that drive tumor growth and progression. Two of the most significant pathways identified are the EGFR and VEGFR-2 signaling cascades.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common feature in many cancers. Certain 5-bromoindole derivatives have been identified as potent inhibitors of EGFR tyrosine kinase activity.[1] By blocking this activity, these compounds can halt the downstream signaling events that lead to uncontrolled cell growth.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is another key receptor tyrosine kinase that is central to the process of angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a prime target for anticancer therapies. Several novel 5-bromoindole derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby blocking the pro-angiogenic signals and starving the tumor of essential nutrients and oxygen.[2][3]

Antimicrobial Activity of 5-Bromoindole Derivatives

In addition to their anticancer properties, 5-bromoindole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several novel 5-bromoindole derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-bromoindole | Vibrio parahaemolyticus | 50 | [4] |

| 6-bromoindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [5] |

| MBX 1162 (bis-indole) | Gram-negative strains (various) | 0.12 - 4 (MIC90) | [6] |

| Gram-positive strains (various) | 0.004 - 0.5 (MIC90) | [6] |

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the evaluation of 5-bromoindole derivatives.

Synthesis of 5-Bromoindole Derivatives

A general synthetic route to novel 5-bromoindole derivatives often involves a multi-step process, which can be adapted to generate a library of compounds with diverse substitutions.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay: EGFR and VEGFR-2

Enzymatic assays are crucial for confirming the direct inhibitory effect of the compounds on their molecular targets.

Protocol (General):

-

Reagent Preparation: Prepare a reaction buffer containing the purified recombinant kinase (EGFR or VEGFR-2), a specific substrate (e.g., a synthetic peptide), and ATP.

-

Compound Incubation: Pre-incubate the kinase with various concentrations of the 5-bromoindole derivative or a control inhibitor in a 384-well plate.[8]

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Detection: After a set incubation period, stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, including fluorescence, luminescence, or antibody-based detection (ELISA).[9]

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium from a fresh culture, adjusted to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the 5-bromoindole derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The exploration of 5-bromoindole derivatives has unveiled a promising avenue for the development of novel therapeutic agents. Their demonstrated efficacy in both anticancer and antimicrobial applications, coupled with their amenability to synthetic modification, positions them as a versatile scaffold for future drug discovery efforts. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further investigate and unlock the full therapeutic potential of this exciting class of compounds. Continued research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted to translate these promising preclinical findings into tangible clinical benefits.

References

- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative In Vitro Activity Profiles of Novel Bis-Indole Antibacterials against Gram-Positive and Gram-Negative Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. rsc.org [rsc.org]

- 9. dovepress.com [dovepress.com]

- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. myadlm.org [myadlm.org]

The Dawn of a Heterocyclic Hero: A Literature Review on the Discovery of Indole and its Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and biology. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its profound biological significance. This technical guide provides an in-depth literature review of the seminal discoveries of indole and its key derivatives, offering a detailed look into the foundational experiments that unveiled this remarkable class of compounds. From the early investigations into the vibrant dye indigo to the isolation of crucial biomolecules like tryptophan, auxin, serotonin, and melatonin, this review traces the historical and scientific journey that has cemented the importance of the indole scaffold in drug discovery and development.

The Genesis of Indole: From a Prized Dye to a Fundamental Heterocycle

The story of indole begins not in the laboratory of a chemist, but in the ancient world's fascination with the deep blue dye, indigo. For centuries, indigo, extracted from plants of the Indigofera genus, was a highly valued commodity. It was the chemical investigation of this dye that ultimately led to the discovery of the parent heterocycle.

The Pioneering Work of Adolf von Baeyer

In 1866, the German chemist Adolf von Baeyer embarked on a series of experiments to elucidate the chemical structure of indigo. His work involved the degradation of indigo to simpler compounds. Through a process of oxidation, he converted indigo to isatin, and subsequently reduced isatin to oxindole. The final, crucial step in the discovery of the core indole structure came when Baeyer heated oxindole with zinc dust, a strong reducing agent. This process removed the oxygen atom from the oxindole molecule, yielding a new compound which he named "indole," a portmanteau of "indigo" and "oleum" (Latin for oil), as it was first isolated as an oily substance.[1]

While the original 1866 publication by Baeyer provides a descriptive account, a more detailed experimental protocol can be reconstructed from his later works and contemporary chemical literature.

Objective: To reduce oxindole to indole.

Reactants:

-

Oxindole

-

Zinc dust

Procedure:

-

A mixture of oxindole and a significant excess of zinc dust is placed in a retort.

-

The retort is heated strongly.

-

The indole product distills as an oil and is collected.

-

Purification is achieved by fractional distillation.

Quantitative Data: Early reports on this reaction often lacked precise quantitative data. However, the yield of this thermal reduction was generally low.

| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) |

| Indole | Oxindole | Zinc Dust | Low | 52-54 |

In 1869, Baeyer proposed the correct chemical structure of indole, a benzene ring fused to a pyrrole ring, a significant milestone in heterocyclic chemistry.[2]

The Fischer Indole Synthesis: A Versatile Tool for a New Era

The discovery of indole itself was a monumental achievement, but the ability to synthesize a variety of indole derivatives was crucial for exploring their chemical and biological properties. In 1883, Emil Fischer, a student of Baeyer, developed a method that would become one of the most important and widely used reactions in organic chemistry: the Fischer indole synthesis.

This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone. The versatility of the Fischer synthesis, allowing for the preparation of a wide range of substituted indoles, revolutionized the study of this class of compounds.

The following is a generalized protocol based on Fischer's original work and subsequent refinements.

Objective: To synthesize a substituted indole from an arylhydrazine and a carbonyl compound.

Reactants:

-

Arylhydrazine (e.g., phenylhydrazine)

-

Aldehyde or Ketone

-

Acid catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid)

Procedure:

-

The arylhydrazine and the carbonyl compound are mixed, often in equimolar amounts, in a suitable solvent or neat.

-

The mixture is heated to form the arylhydrazone intermediate.

-

The acid catalyst is added, and the reaction mixture is heated, often to high temperatures (150-200 °C), to induce cyclization.

-

The reaction is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.

Quantitative Data: Yields for the Fischer indole synthesis can vary widely depending on the substrates and reaction conditions.

| Starting Materials | Catalyst | Product | Yield (%) |

| Phenylhydrazine + Acetone | ZnCl₂ | 2-Methylindole | 70-80 |

| p-Tolylhydrazine + Cyclohexanone | PPA | 6-Methyl-1,2,3,4-tetrahydrocarbazole | >90 |

The Discovery of Key Biologically Active Indole Compounds

The development of synthetic methods for indole derivatives coincided with a growing interest in the chemical constituents of living organisms. This led to the isolation and characterization of several vital indole-containing biomolecules.

Tryptophan: The Essential Amino Acid

In 1901, the British biochemist Frederick Gowland Hopkins, along with Sydney W. Cole, reported the isolation of a new amino acid from the pancreatic digest of casein, the main protein in milk.[2][3][4] They named this compound "tryptophan," derived from the enzyme trypsin used in the digestion and the Greek word "phanein" (to appear), as it gave a distinct color reaction.

The following protocol is a summary of the method described by Hopkins and Cole.

Objective: To isolate tryptophan from casein.

Starting Material:

-

Crude casein

Procedure:

-

Casein is subjected to prolonged digestion with a crude pancreatic extract (containing trypsin) in an alkaline solution.

-

The resulting digest is acidified, leading to the precipitation of undigested protein and other products.

-

The filtrate is treated with mercuric sulfate in sulfuric acid, which precipitates the tryptophan as a mercury salt.

-

The precipitate is collected, washed, and then decomposed with hydrogen sulfide to remove the mercury.

-

The resulting solution is concentrated, and upon cooling, crude tryptophan crystallizes out.

-

Purification is achieved by recrystallization from water.

Quantitative Data: Hopkins and Cole were able to obtain a significant amount of tryptophan from their starting material.

| Starting Material | Product | Yield (g from 600g casein) |

| Crude Casein | Tryptophan | 4-8 |

Auxin (Indole-3-Acetic Acid): The Plant Growth Hormone

The discovery of auxin, the first plant hormone to be identified, was the culmination of work by several scientists. In 1928, the Dutch botanist Frits Went demonstrated the existence of a growth-promoting substance in the tips of oat coleoptiles using his famous Avena coleoptile curvature test.[5] While Went did not isolate the compound itself, his bioassay was instrumental in its later identification. In 1931, Kogl and Haagen-Smit isolated a compound from human urine which they named "auxin A".[6][7] Later, in 1934, the same group isolated another compound from urine with auxin-like activity, which they called "heteroauxin" and identified as indole-3-acetic acid (IAA).[8]

This bioassay was crucial for quantifying auxin activity.

Objective: To demonstrate and quantify the activity of a growth-promoting substance.

Materials:

-

Oat (Avena sativa) seedlings grown in the dark

-

Agar blocks

Procedure:

-

The tips of the oat coleoptiles are excised.

-

The excised tips are placed on an agar block for a defined period, allowing the growth-promoting substance to diffuse into the agar.

-

The agar block is then placed asymmetrically on the decapitated coleoptile stump.

-

The angle of curvature of the coleoptile is measured after a set amount of time. The degree of curvature is proportional to the concentration of the growth-promoting substance in the agar block.

Quantitative Data: Went's experiments demonstrated a linear relationship between the amount of "growth substance" and the resulting curvature of the coleoptile.

| Number of Coleoptile Tips on Agar | Duration on Agar (hours) | Resulting Curvature (degrees) |

| 1 | 1 | ~10 |

| 2 | 1 | ~20 |

| 1 | 2 | ~20 |

Serotonin (5-Hydroxytryptamine): The Mood Modulator

The discovery of serotonin involved two independent lines of research. In the 1930s, Italian scientist Vittorio Erspamer identified a substance in the enterochromaffin cells of the gut that caused smooth muscle contraction, which he named "enteramine".[9] In the 1940s, a team at the Cleveland Clinic, including Irvine Page, Maurice Rapport, and Arda Green, isolated a vasoconstrictor substance from clotted blood serum, which they named "serotonin" (from "serum" and "tonic").[6][9][10][11] In 1949, Rapport identified the chemical structure of serotonin as 5-hydroxytryptamine (5-HT), and it was soon realized that enteramine and serotonin were the same molecule.

The following is a simplified overview of the multi-step isolation procedure.

Objective: To isolate the vasoconstrictor substance from beef serum.

Starting Material:

-

Beef serum

Procedure:

-

Large volumes of beef serum are treated with acetone to precipitate proteins.

-

The acetone-soluble fraction is concentrated, and the active substance is extracted into butanol.

-

The butanol extract is subjected to a series of further extractions and precipitations to purify the active compound.

-

The final purification is achieved by crystallization of the serotonin-creatinine sulfate complex.

Quantitative Data: The isolation of serotonin was a challenging process with a very low overall yield.

| Starting Material | Product | Yield (mg from 100L of serum) |

| Beef Serum | Serotonin-Creatinine Sulfate | ~20 |

Melatonin: The Hormone of Darkness

In 1958, Aaron B. Lerner and his colleagues at Yale University isolated a substance from bovine pineal glands that had the remarkable ability to lighten frog skin.[12][13][14][15] They named this compound "melatonin," reflecting its effect on melanin. This discovery opened up the field of chronobiology and our understanding of circadian rhythms.

The isolation of melatonin was a painstaking effort due to its low concentration in the pineal gland.

Objective: To isolate the skin-lightening factor from bovine pineal glands.

Starting Material:

-

Bovine pineal glands

Procedure:

-

A large quantity of bovine pineal glands is homogenized and extracted with acetone.

-

The acetone extract is subjected to a series of solvent partitions and column chromatography steps to progressively enrich the active compound.

-

The progress of the purification is monitored by a bioassay using frog skin, measuring the degree of skin lightening.

-

The final purification is achieved by paper chromatography, leading to the isolation of crystalline melatonin.

Quantitative Data: The yield of melatonin from this process was extremely low.

| Starting Material (number of glands) | Product | Yield (µg) |

| ~200,000 | Melatonin | ~100 |

Conclusion

The discovery of indole and its derivatives represents a fascinating chapter in the history of chemistry and biology. From the initial investigations into the structure of a common dye to the isolation of essential biomolecules that regulate fundamental life processes, the journey of indole highlights the power of scientific inquiry. The experimental protocols and quantitative data presented in this guide, while reflecting the limitations of their time, laid the groundwork for the synthesis and study of countless indole-containing compounds. The signaling pathways of auxin and serotonin, elucidated through decades of research, continue to be critical targets for drug development. The legacy of these early discoveries is evident in the numerous indole-based drugs on the market today and the ongoing research into the therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. scientiaportal.wordpress.com [scientiaportal.wordpress.com]

- 3. Neuroactive Kynurenines as Pharmacological Targets: New Experimental Tools and Exciting Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. api.pageplace.de [api.pageplace.de]

- 8. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rupress.org [rupress.org]

- 12. researchgate.net [researchgate.net]

- 13. Melatonin - Wikipedia [en.wikipedia.org]

- 14. physoc.org [physoc.org]

- 15. Melatonin as the Cornerstone of Neuroimmunoendocrinology - PMC [pmc.ncbi.nlm.nih.gov]

"CAS number and molecular formula for 5-Bromo-1H-indole"

In-depth technical guide prepared for researchers, scientists, and drug development professionals.

Topic: 5-Bromo-1H-indole CAS Number: 10075-50-0 Molecular Formula: C₈H₆BrN

Core Data Summary

5-Bromo-1H-indole is a halogenated derivative of indole, a prominent heterocyclic compound found in numerous biologically active molecules. The presence of a bromine atom at the C-5 position of the indole ring significantly influences its chemical reactivity and biological properties, making it a valuable building block in medicinal chemistry and organic synthesis.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including treatments for migraines like Naratriptan.[1] The indole core is fundamental to essential biological molecules such as the amino acid tryptophan and the neurotransmitters serotonin and melatonin.[1]

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 10075-50-0 | [2] |

| Molecular Formula | C₈H₆BrN | [2] |

| Molecular Weight | 196.04 g/mol | [2][3] |

| Melting Point | 90-92 °C | [2][3] |

| Boiling Point | 228.5°C (estimate) | [2] |

| Appearance | White to light brown powder or chunks | [2] |

| Solubility | 126 mg/L (calculated) | [2] |

| pKa | 16.04 ± 0.30 (Predicted) | [2] |

| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [2] |

Spectroscopic Data

| Spectroscopy Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ=7.73 (s, 1H), 7.40 (d, 1H), 7.37 (s, 1H), 7.20 (d, 1H), 6.42 (s, 1H)[4] |

| IR (KBr) | 3414, 1450, 1412, 1315, 1091, 798, 763, 503 cm⁻¹[5] |

| Mass Spectrometry | Major peaks at m/z 195, 197, 116 |

| UV (in MeOH) | λmax at 279, 287, and 296 nm[2] |

Synthesis and Purification Protocols

The synthesis of 5-Bromo-1H-indole can be achieved through various methods. A common approach involves the protection of the indole's C2 and C3 positions, followed by bromination and subsequent deprotection.

Experimental Protocol: Multi-step Synthesis from Indole

This protocol is adapted from a procedure involving the formation of sodium indoline-2-sulfonate.[5]

Step 1: Preparation of Sodium Indoline-2-Sulfonate (Intermediate I)

-

Dissolve 50g of indole in 100 mL of ethanol.

-

Add this solution to a prepared solution of 100g of sodium bisulfite in 300 mL of water.

-

Stir the mixture overnight.

-

Collect the resulting light tan solid via vacuum filtration.

-

Wash the solid with ether and dry to yield Intermediate I.

Step 2: Preparation of Sodium 1-Acetylindoline-2-Sulfonate (Intermediate II)

-

Suspend 30g of sodium bisulfite in 300 mL of acetic anhydride.

-

Add 30g of Intermediate I to the suspension.

-

Stir the mixture at 70°C for 1 hour using an overhead stirrer.

-

Add an additional 100 mL of acetic anhydride to facilitate stirring as a voluminous white solid forms.

-

Increase the temperature to 90°C and stir for 2 hours.

-

Cool the suspension to room temperature.

-

Filter the solid and wash with acetic anhydride, followed by ether. The crude, damp solid (Intermediate II) is used directly in the next step.

Step 3: Synthesis of 5-Bromo-1H-indole

-

Dissolve all of Intermediate II from the previous step in 150 mL of water at 0-5°C.

-

To this clear yellow solution, add 40g of Bromine dropwise with stirring, maintaining the temperature below 5°C.

-

Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

-

Add a solution of ~10g of sodium bisulfite in 30 mL of water to quench excess bromine.

-

Adjust the solution to a neutral pH using 40% NaOH, keeping the temperature below 30°C.

-

Stir the solution overnight (~12 hours) at 50°C.

-

Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C.

-

Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.

Purification Protocol

-

Recrystallization: Recrystallize the crude 5-Bromo-1H-indole from a mixture of ethanol and water to yield a beige solid.[5]

-

Steam Distillation: For higher purity, the compound can be purified by steam distillation from a faintly alkaline solution. Cool the aqueous distillate, collect the solid, and dry it in a vacuum desiccator over P₂O₅.[2]

Biological Activity and Applications in Drug Development

5-Bromo-1H-indole and its derivatives are of significant interest in drug discovery due to their wide range of biological activities. The indole scaffold is a "privileged structure" in medicinal chemistry, and halogenation can enhance biological potency.[1]

Derivatives of 5-bromoindole have been investigated for:

-

Anticancer Activity: Indole derivatives have been shown to exhibit anticancer properties by disrupting cancer cell proliferation, expansion, and invasion. Some novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

-

Anti-inflammatory and Antimicrobial Activity: Halogenated indoles are investigated for their anti-inflammatory, antifungal, and antibacterial properties.[1]

-

Signaling Pathway Modulation: Indole compounds, such as Indole-3-carbinol (I3C) and its derivatives, are known to modulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are crucial in cancer progression. This modulation can inhibit invasion, angiogenesis, and reverse the epithelial-to-mesenchymal transition (EMT) phenotype.

Visualizations

Synthesis Workflow

Caption: Multi-step synthesis workflow for 5-Bromo-1H-indole from indole.

Signaling Pathway Modulation by Indole Derivatives

Many indole derivatives exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is often dysregulated in cancer. Indole compounds have been shown to inhibit this pathway.

References

- 1. CN105622481A - Process for efficient synthesis of 5-bromoindole - Google Patents [patents.google.com]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 5-Bromo Indole [designer-drug.com]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

Potential Therapeutic Targets of 5-Bromoindole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, 5-bromoindoles have emerged as a promising class of molecules with diverse therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of the key molecular targets of 5-bromoindole compounds, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Key Therapeutic Targets and Quantitative Data

5-Bromoindole derivatives have demonstrated inhibitory activity against several key proteins implicated in cancer and other diseases. The following table summarizes the in vitro activity of selected 5-bromoindole compounds against their primary molecular targets.

| Compound ID | Target | Cell Line(s) | IC50/GI50 | Reference |

| EGFR Inhibitors | ||||

| Compound 3a | EGFR Tyrosine Kinase | A549, HepG2, MCF-7 | Not specified | [1][2] |

| 5-substituted-indole-2-carboxamides (e.g., 5g, 5i, 5j) | EGFR | Four cancer cell lines | GI50: 49-55 nM | |

| 5c, 5g, 5i, 5j | EGFR | Not specified | IC50: 85-124 nM | |

| VEGFR-2 Inhibitors | ||||

| 1-benzyl-5-bromoindolin-2-one derivatives (7c, 7d) | VEGFR-2 | - | IC50: 0.728 µM, 0.503 µM | [3] |

| GSK-3 Inhibitors | ||||

| Data not available in initial search | GSK-3 | - | - | |

| IDO1 Inhibitors | ||||

| 5-Bromobrassinin | IDO1 | B16-F10 melanoma isograft | Not specified | [4] |

Signaling Pathways

Understanding the signaling pathways modulated by 5-bromoindole compounds is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[5] Aberrant EGFR signaling is a hallmark of many cancers. 5-Bromoindole derivatives have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking these pro-cancerous signals.[1][2]

Caption: EGFR signaling pathway and the inhibitory action of 5-bromoindole compounds.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is another key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6] Inhibition of VEGFR-2 signaling can starve tumors of the blood supply they need to grow and metastasize. Certain 1-benzyl-5-bromoindolin-2-one derivatives have demonstrated potent VEGFR-2 inhibitory activity.[3]

Caption: VEGFR-2 signaling pathway and the inhibitory action of 5-bromoindole compounds.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol for EGFR/VEGFR-2)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against receptor tyrosine kinases.

Materials:

-

Recombinant human EGFR or VEGFR-2 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

5-Bromoindole test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the 5-bromoindole compounds in DMSO.

-

In a 384-well plate, add 1 µL of the compound dilution (or DMSO for control).

-

Add 2 µL of the kinase solution (enzyme in kinase buffer).

-

Add 2 µL of the substrate/ATP mix.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, HepG2, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

5-Bromoindole test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 5-bromoindole compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population treated with a test compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

5-Bromoindole test compounds

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the 5-bromoindole compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death).

Materials:

-

Cancer cell lines

-

6-well plates

-

5-Bromoindole test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer

-

Propidium iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the 5-bromoindole compound at its IC50 concentration for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of 5-bromoindole compounds as potential therapeutic agents.

Caption: A generalized experimental workflow for the development of 5-bromoindole compounds.

Conclusion

5-Bromoindole derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their ability to target key signaling molecules such as EGFR and VEGFR-2 underscores their relevance in oncology. Further investigation into other potential targets like GSK-3 and IDO1, coupled with comprehensive preclinical and clinical studies, will be crucial in fully realizing the therapeutic utility of this chemical scaffold. This guide provides a foundational resource for researchers embarking on the exploration and development of 5-bromoindole-based drugs.

References

In Silico Modeling of 5-Bromo-1H-indol-6-ol Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothetical case study on the in silico modeling and experimental validation of 5-Bromo-1H-indol-6-ol as an inhibitor of Aurora Kinase A. Due to the limited publicly available data on the specific biological targets of this compound, this guide is intended to serve as a detailed framework and methodological example for the investigation of novel small molecules against protein kinase targets.

Introduction

This compound is a halogenated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Many indole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.

This guide outlines a comprehensive in silico and experimental workflow to investigate the potential of this compound as an inhibitor of Aurora Kinase A. Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression and is frequently overexpressed in various human cancers, making it an attractive target for cancer therapy.[1] This hypothetical study will serve as a template for the rational design and evaluation of novel kinase inhibitors.

In Silico Modeling Workflow

A systematic in silico approach can predict the binding affinity and mode of interaction of a small molecule with its protein target, thereby guiding further experimental validation.

Protein and Ligand Preparation

2.1.1. Target Protein Preparation

-

Obtain Protein Structure: The crystal structure of human Aurora Kinase A is available in the Protein Data Bank (PDB). For this study, we will use a structure in complex with a known inhibitor (e.g., PDB ID: 5OS5) to define the binding site.[2]

-

Pre-processing: The raw PDB file is processed to remove water molecules, co-solvents, and any co-crystallized ligands. Hydrogen atoms are added, and protonation states of ionizable residues are assigned at a physiological pH (7.4). The protein structure is then energy minimized using a suitable force field (e.g., CHARMm36 or AMBER).

2.1.2. Ligand Preparation

-

3D Structure Generation: The 2D structure of this compound is sketched and converted to a 3D structure.

-

Ligand Optimization: The geometry of the ligand is optimized using quantum mechanical methods (e.g., DFT with B3LYP/6-31G*) or a suitable molecular mechanics force field (e.g., MMFF94). Partial charges are assigned to each atom.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol:

-

Grid Generation: A grid box is defined around the active site of Aurora Kinase A, typically centered on the co-crystallized ligand from the template structure. The grid size should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide, or GOLD) is used to place the prepared ligand into the defined grid box. The algorithm samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Pose Analysis: The resulting docking poses are analyzed based on their predicted binding energies and interactions with the protein's active site residues. Key interactions to look for in kinase inhibitors include hydrogen bonds with the hinge region backbone.

Molecular Dynamics (MD) Simulation

MD simulations are performed to assess the stability of the predicted protein-ligand complex and to gain insights into its dynamic behavior over time.

Protocol:

-

System Setup: The top-scoring docked complex of Aurora Kinase A and this compound is placed in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

Equilibration: The system is subjected to a series of energy minimization and equilibration steps. This involves gradually heating the system to a target temperature (e.g., 300 K) and equilibrating the pressure while restraining the protein and ligand atoms. These restraints are then gradually released.

-

Production Run: A production MD simulation is run for a significant duration (e.g., 100 ns) to sample the conformational space of the complex. The trajectory of atomic coordinates is saved at regular intervals.

-

Trajectory Analysis: The saved trajectory is analyzed to evaluate the stability of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and the protein.

-

Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy of the complex.

-

Experimental Validation Workflow

In silico predictions must be validated through experimental assays to confirm the biological activity of the compound.

Binding Assays

3.1.1. Fluorescence Polarization (FP) Assay

This assay measures the binding of the small molecule to the kinase domain of Aurora Kinase A in solution.

Protocol:

-

Reagents: Recombinant Aurora Kinase A protein, a fluorescently labeled tracer that binds to the kinase's active site, this compound, and assay buffer.

-

Assay Principle: The tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger kinase protein, its tumbling slows, and the polarization increases.[3] The test compound competes with the tracer for binding, causing a decrease in polarization.

-

Procedure: a. A constant concentration of Aurora Kinase A and the fluorescent tracer are incubated in the wells of a microplate. b. Serial dilutions of this compound are added to the wells. c. After incubation to reach equilibrium, the fluorescence polarization is measured using a plate reader.

-

Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the compound concentration. The IC50 value (concentration of compound that displaces 50% of the tracer) is determined, from which the binding affinity (Kd) can be calculated using the Cheng-Prusoff equation.

3.1.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics of binding (association and dissociation rates).[4][5]

Protocol:

-

Immobilization: Recombinant Aurora Kinase A is immobilized on the surface of a sensor chip.

-

Binding Measurement: A solution containing this compound at a specific concentration is flowed over the chip surface, and the association is monitored in real-time as a change in the refractive index.

-

Dissociation Measurement: A buffer is then flowed over the chip to measure the dissociation of the compound from the kinase.

-

Kinetics Analysis: The experiment is repeated with a range of compound concentrations. The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

In Vitro Kinase Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of Aurora Kinase A.

Protocol:

-

Reagents: Recombinant Aurora Kinase A, a suitable substrate (e.g., a peptide with a phosphorylation site), ATP, this compound, and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

-

Procedure: a. Aurora Kinase A is incubated with serial dilutions of this compound. b. The kinase reaction is initiated by adding the substrate and ATP. c. After a set time, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the compound concentration to determine the IC50 value.

Cell-Based Assays

3.3.1. Cell Viability Assay

This assay determines the effect of the compound on the proliferation of cancer cells that overexpress Aurora Kinase A (e.g., MCF-7 or HCT116).

Protocol:

-

Cell Culture: The selected cancer cell line is seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Viability Measurement: A reagent such as MTT or resazurin is added to the wells. The metabolic activity of viable cells converts the reagent into a colored or fluorescent product, which is quantified using a plate reader.

-

Data Analysis: The percentage of cell viability is plotted against the logarithm of the compound concentration to determine the EC50 value (the concentration that causes 50% reduction in cell viability).

3.3.2. Target Engagement Assay (Western Blot)